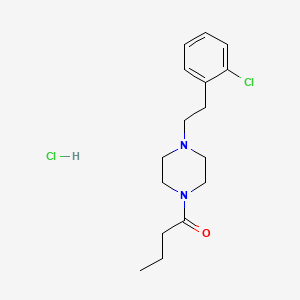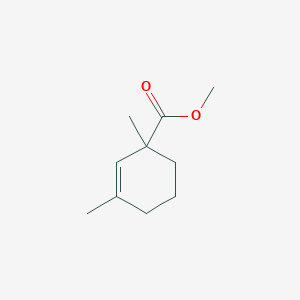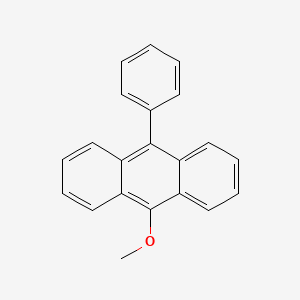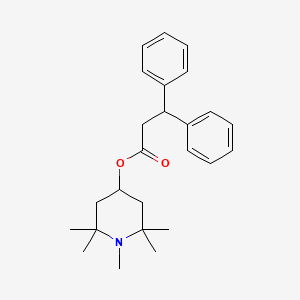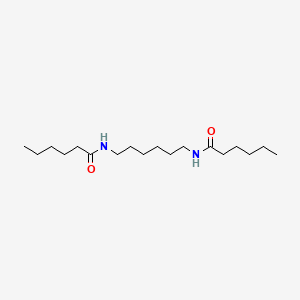
Hexanamide, N,N'-1,6-hexanediylbis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanamide, N,N’-1,6-hexanediylbis- is a chemical compound with the molecular formula C14H28N2O2. It is a type of amide, specifically a diamide, where two hexanamide groups are connected by a hexanediyl linker. This compound is known for its applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanamide, N,N’-1,6-hexanediylbis- can be synthesized through a reaction between hexanediamine and hexanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hexanediamine+2Hexanoyl chloride→Hexanamide, N,N’-1,6-hexanediylbis-+2HCl
Industrial Production Methods
In an industrial setting, the production of Hexanamide, N,N’-1,6-hexanediylbis- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, N,N’-1,6-hexanediylbis- undergoes various chemical reactions including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: N-substituted amides.
Scientific Research Applications
Hexanamide, N,N’-1,6-hexanediylbis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanamide, N,N’-1,6-hexanediylbis- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N’-1,6-Hexanediylbis(2-ethylhexanamide): Similar structure with ethyl groups on the hexanamide.
N,N’-1,6-Hexanediylbis(6-amino-N-benzylhexanamide): Contains benzyl and amino groups.
N,N’-1,6-hexanediylbis(butanamide): Shorter carbon chain in the amide groups.
Uniqueness
Hexanamide, N,N’-1,6-hexanediylbis- is unique due to its specific hexanediyl linker and the properties it imparts. This structure allows for specific interactions and applications that may not be achievable with other similar compounds.
Properties
CAS No. |
21150-81-2 |
|---|---|
Molecular Formula |
C18H36N2O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
N-[6-(hexanoylamino)hexyl]hexanamide |
InChI |
InChI=1S/C18H36N2O2/c1-3-5-9-13-17(21)19-15-11-7-8-12-16-20-18(22)14-10-6-4-2/h3-16H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
FEEWLVLWKFQOFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCCCCCCNC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



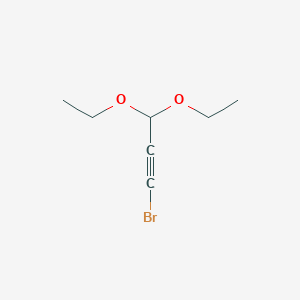
![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)
![3-[(2-Aminoethyl)amino]-2-methylpropanenitrile](/img/structure/B14712210.png)
![2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane](/img/structure/B14712212.png)
![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)
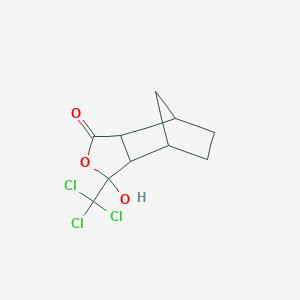
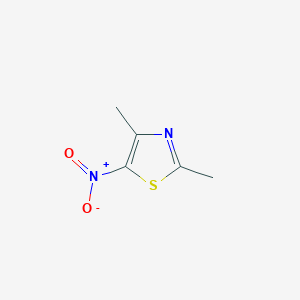
![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)

